3-Dehydroquinic acid (DHQ) is a key intermediate in the shikimate pathway, a metabolic pathway found in plants, bacteria, fungi, and some other organisms. The shikimate pathway is responsible for the biosynthesis of several essential aromatic compounds, including:
DHQ is the first carbocyclic (containing a ring of carbon atoms) intermediate formed in the shikimate pathway. It is synthesized from 3-deoxyarabinoheptulosonate 7-phosphate by the enzyme DHQ synthase. Wikipedia: 3-Dehydroquinic acid:
Due to its crucial role in the shikimate pathway, DHQ synthase has been extensively studied in the context of:
In addition to its role in the shikimate pathway, DHQ is also being investigated for its potential role in other areas, such as:
3-Dehydroquinic acid (DHQ) is a small organic molecule with the formula C7H10O6 and a molar mass of 190.152 g/mol []. It holds significance in scientific research as the first carbocyclic intermediate in the shikimate pathway, a metabolic pathway essential for the biosynthesis of aromatic amino acids, certain vitamins, and other aromatic compounds in plants, bacteria, fungi, and some protists []. DHQ is formed from 3-deoxyarabinoheptulosonate 7-phosphate (DAHP), a 7-carbon sugar phosphate, by the enzyme dehydroquinate synthase (DHQS) [].
DHQ possesses a cyclic structure with six carbon atoms and one oxygen atom forming the ring. A hydroxyl group (OH) is attached to the fourth carbon (C-4), and a keto group (C=O) is present at the third carbon (C-3) []. This keto group differentiates DHQ from its precursor, quinic acid, which has a hydroxyl group at C-3. The remaining two carbon atoms (C-1 and C-7) hold additional hydroxyl and carboxyl functional groups, respectively []. The specific numbering system for DHQ follows the IUPAC/CBN recommendations for cyclitols [].
The primary chemical reaction involving DHQ is its formation from DAHP in the shikimate pathway. This conversion is catalyzed by the enzyme DHQS and involves a complex mechanism consisting of an aldol condensation between C-2 and C-7 of DAHP, leading to the formation of the DHQ ring structure []. The balanced chemical equation for this reaction is:
DAHP + NAD(P)+ → DHQ + CO2 + NAD(P)H []
Following its formation, DHQ undergoes further enzymatic transformations within the shikimate pathway to yield chorismate, a crucial precursor for aromatic amino acid biosynthesis [].
DHQ acts as an intermediate metabolite within the shikimate pathway. It does not possess any direct biological activity but plays a vital role in the biosynthesis of essential aromatic compounds. The shikimate pathway operates through a series of enzymatic reactions, and DHQ serves as a key building block that undergoes further modification to yield chorismate []. Chorismate then branches into different pathways for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), aromatic vitamins (ubiquinone and menaquinone), and other aromatic compounds [].